Potassium 1-(hydroxyamino)-3-(oxidoamino)-1,3-dioxopropane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

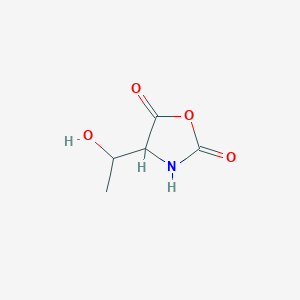

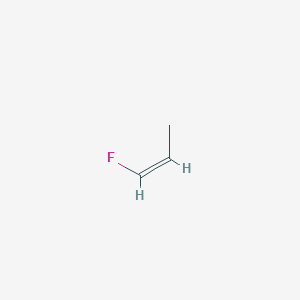

Potassium 1-(hydroxyamino)-3-(oxidoamino)-1,3-dioxopropane is a useful research compound. Its molecular formula is C3H5KN2O4 and its molecular weight is 172.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Potassium in Agriculture

- Potassium's Role in Plant Nutrition and Soil Fertility : Potassium is essential for plant growth, affecting water uptake, enzyme activation, and photosynthesis. Research emphasizes the need for potassium in agriculture, highlighting its impact on crop quality and stress resistance. Studies suggest that organic exudates from bacteria and plant roots can release potassium from minerals, making it more available to plants, which could contribute to more sustainable agricultural practices (Römheld & Kirkby, 2010); (Zörb, Senbayram, & Peiter, 2014).

Potassium in Environmental and Waste Management

- Potassium Solubilizing Bacteria for Soil Health : Research on potassium solubilizing bacteria (KSB) reveals their capacity to convert insoluble potassium in soils into forms more accessible for plant uptake, offering an alternative to chemical fertilizers and enhancing soil health (Etesami, Emami, & Alikhani, 2017).

Mecanismo De Acción

Target of Action

The primary targets of potassium-based compounds are often potassium channels in various cells . These channels play a crucial role in maintaining the membrane potential and regulating the flow of potassium ions in and out of the cells .

Mode of Action

Potassium-based compounds, such as Potassium 1-(hydroxyamino)-3-(oxidoamino)-1,3-dioxopropane, may interact with these potassium channels, influencing their function . For instance, some potassium-based compounds can open ATP-sensitive K+ channels in vascular smooth muscle, leading to hyperpolarization of the smooth muscle, which closes voltage-gated calcium channels and decreases intracellular calcium . This can lead to relaxation and vasodilation .

Biochemical Pathways

The interaction of potassium-based compounds with potassium channels can affect various biochemical pathways. For example, the opening of potassium channels can lead to the hyperpolarization of the cell membrane, preventing Ca2+ influx through voltage-operated Ca2+ channels . This can affect downstream pathways related to muscle contraction and neurotransmission .

Pharmacokinetics

The pharmacokinetics of potassium-based compounds can vary depending on the specific compound and its formulation. Factors such as absorption, distribution, metabolism, and excretion (ADME) can influence the bioavailability of the compound . .

Result of Action

The result of the action of potassium-based compounds can include effects such as vasodilation, which can lower blood pressure . Additionally, the ability of cells to produce electrical discharge is critical for body functions such as neurotransmission, muscle contraction, and heart function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of potassium-based compounds. For instance, factors such as pH, temperature, and the presence of other ions can affect the function of potassium channels and, consequently, the action of potassium-based compounds .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

potassium;N-hydroxy-N'-oxidopropanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N2O4.K/c6-2(4-8)1-3(7)5-9;/h1H2,(H3-,4,5,6,7,8,9);/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLPJKOZSKWQUOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

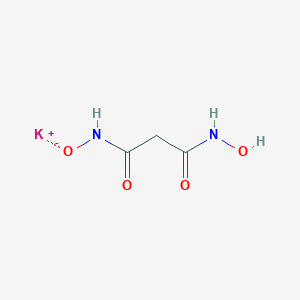

C(C(=O)NO)C(=O)N[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5KN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635584 |

Source

|

| Record name | Potassium [3-(hydroxyamino)-3-oxopropanamido]oxidanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18872-90-7 |

Source

|

| Record name | Potassium [3-(hydroxyamino)-3-oxopropanamido]oxidanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione](/img/structure/B96414.png)